molecular formula C43H68O15 B1212289 Yiamoloside B CAS No. 80311-28-0

Yiamoloside B

Cat. No. B1212289
CAS RN: 80311-28-0
M. Wt: 825 g/mol
InChI Key: IDTIOCYBMWJUGJ-JEEHKKCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yiamoloside B is a triterpenoid saponin.

Scientific Research Applications

  • Therapeutic Vaccines for Chronic Hepatitis B : A study by (Xu et al., 2013) discusses the results of a phase III clinical trial with an HBsAg-HBIG immunogenic complex therapeutic vaccine for chronic hepatitis B patients. This research explores the effectiveness and findings of this vaccine in clinical settings.

  • Traditional Chinese Medicine in Hepatitis B Treatment : Research by (Lu et al., 2020) focuses on Yiganling (YGL) capsule, a traditional Chinese medicine preparation used in the treatment of Hepatitis B. The study investigates the mechanism of YGL capsule in HB treatment through network pharmacology-based analysis.

  • Herbal Medicine for Osteoporosis : A study by (Kim et al., 2013) examines the anti-osteoporotic effect of Yijung-tang (YJ) in an ovariectomized rat model. This research is significant for understanding the potential use of traditional herbal medicines in treating postmenopausal osteoporosis.

  • Network Pharmacology in Diabetic Nephropathy : (Fang et al., 2022) conducted a network pharmacology study on Yishen capsules in the treatment of diabetic nephropathy. This paper explores the possible therapeutic mechanism of Yishen capsules against diabetic nephropathy.

properties

CAS RN

80311-28-0

Product Name

Yiamoloside B

Molecular Formula

C43H68O15

Molecular Weight

825 g/mol

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-methoxycarbonyl-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C43H68O15/c1-38(2)25-10-13-42(6)26(9-8-21-22-18-39(3,37(53)54-7)14-16-43(22,36(51)52)17-15-41(21,42)5)40(25,4)12-11-27(38)57-34-32(50)30(48)33(24(20-45)56-34)58-35-31(49)29(47)28(46)23(19-44)55-35/h8,22-35,44-50H,9-20H2,1-7H3,(H,51,52)/t22-,23+,24+,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,35-,39-,40-,41+,42+,43-/m0/s1

InChI Key

IDTIOCYBMWJUGJ-JEEHKKCPSA-N

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C)CC=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC)C(=O)O)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C)CC=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC)C(=O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yiamoloside B
Reactant of Route 2
Yiamoloside B
Reactant of Route 3
Yiamoloside B
Reactant of Route 4
Yiamoloside B
Reactant of Route 5
Yiamoloside B
Reactant of Route 6
Yiamoloside B

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